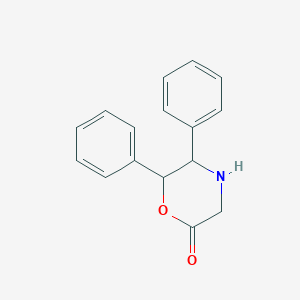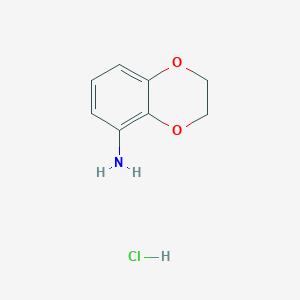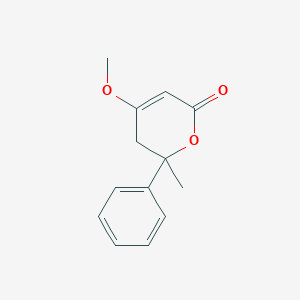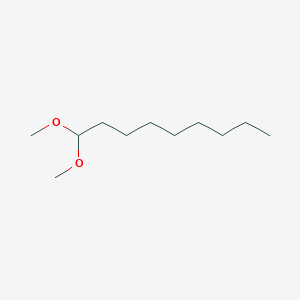![molecular formula C13H23NO2Si2 B095663 Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester CAS No. 18406-05-8](/img/structure/B95663.png)
Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as BSA-TMS. This compound has a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
BSA-TMS has various applications in scientific research. It is commonly used as a derivatization reagent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). BSA-TMS reacts with the amino group of amino acids and peptides to form stable derivatives that can be easily analyzed by GC-MS. BSA-TMS is also used as a reagent for the analysis of carboxylic acids, alcohols, and thiols. In addition, BSA-TMS is used as a protecting group for carboxylic acids in peptide synthesis.
Wirkmechanismus
The mechanism of action of BSA-TMS involves the reaction of the trimethylsilyl group with the amino or carboxylic group of the analyte. This reaction forms a stable derivative that can be easily analyzed by GC-MS. The trimethylsilyl group also protects the carboxylic acid group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
BSA-TMS does not have any known biochemical or physiological effects as it is not used as a drug or therapeutic agent. It is used solely as a reagent in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
BSA-TMS has several advantages in scientific research. It is a stable and volatile compound that can be easily analyzed by GC-MS. It forms stable derivatives with amino acids and peptides that are resistant to hydrolysis and can be stored for long periods of time. BSA-TMS is also compatible with various solvents and reagents used in scientific research.
The limitations of BSA-TMS include its cost and the need for specialized equipment such as GC-MS for analysis. It is also not suitable for the analysis of proteins and other large biomolecules.
Zukünftige Richtungen
There are several future directions for the use of BSA-TMS in scientific research. One area of interest is the development of new derivatization reagents that can be used for the analysis of larger biomolecules such as proteins. Another area of interest is the development of new applications for BSA-TMS in the field of pharmaceuticals. BSA-TMS has the potential to be used as a protecting group for carboxylic acids in the synthesis of new drugs and therapeutic agents.
Conclusion:
In conclusion, BSA-TMS is a useful reagent in scientific research with various applications in the analysis of amino acids, peptides, carboxylic acids, alcohols, and thiols. It has a stable and volatile nature, which makes it easy to analyze by GC-MS. BSA-TMS has no known biochemical or physiological effects and is not used as a drug or therapeutic agent. The limitations of BSA-TMS include its cost and the need for specialized equipment for analysis. However, there are several future directions for the use of BSA-TMS in scientific research, including the development of new derivatization reagents and new applications in the field of pharmaceuticals.
Synthesemethoden
The synthesis of BSA-TMS involves the reaction of benzoic acid with trimethylsilylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with trimethylsilyl chloride to form the trimethylsilyl ester. The overall reaction can be represented as follows:
C6H5COOH + (CH3)3SiNH2 → C6H5CONH(CH3)3Si + H2O
C6H5CONH(CH3)3Si + (CH3)3SiCl → C6H5COO(CH3)3Si + (CH3)3SiNH2Cl
Eigenschaften
CAS-Nummer |
18406-05-8 |
|---|---|
Molekularformel |
C13H23NO2Si2 |
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
trimethylsilyl 4-(trimethylsilylamino)benzoate |
InChI |
InChI=1S/C13H23NO2Si2/c1-17(2,3)14-12-9-7-11(8-10-12)13(15)16-18(4,5)6/h7-10,14H,1-6H3 |
InChI-Schlüssel |
UNEXFOGMEVUYSY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O[Si](C)(C)C |
Synonyme |
4-[(Trimethylsilyl)amino]benzoic acid trimethylsilyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)








![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)



